molecular formula C12H17ClF3N B091727 Fenfluramine hydrochloride CAS No. 16105-77-4

Fenfluramine hydrochloride

Cat. No. B091727
CAS RN: 16105-77-4
M. Wt: 267.72 g/mol
InChI Key: ZXKXJHAOUFHNAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Fenfluramine hydrochloride is C12H16F3N . The molar mass is 231.262 g·mol−1 .

Scientific Research Applications

  • Antiseizure Medication for Epilepsy : Fenfluramine has been repurposed as an antiseizure medication, particularly effective in Dravet syndrome. It acts through a serotonergic mechanism and has shown promise in reducing seizure frequency in children with Dravet syndrome without signs of heart valve disease (Gogou & Cross, 2021).

  • Treatment for Genetically Mediated Epilepsies : Fenfluramine's antiseizure effects were identified in patients with photosensitive epilepsy. Clinical trials have demonstrated its efficacy in reducing seizure frequency in Dravet syndrome patients, acting on serotonin and σ1 receptors (Sullivan & Simmons, 2021).

  • Impact on Monoamine Stores in Rat Tissues : Fenfluramine depletes 5-hydroxytryptamine (serotonin) in the telencephalon and diencephalon of rats, affecting serotonin turnover rate and suggesting a potential mechanism for its anorexigenic and neurological effects (Costa, Groppetti, & Revuelta, 1971).

  • Effect on Blood Lipids : It has been observed to increase free glycerol, free fatty acids, and ketone levels in plasma while decreasing triglyceride levels, indicating a fat-mobilizing effect (Pawan, 1969).

  • Cardiovascular and Autonomic Effects : Fenfluramine causes a rise in arterial blood pressure, tachycardia, an increase in myocardial contractile force, cardiac output, and total peripheral resistance in animal models (Franko, Honkomp, & Ward, 1965).

  • Modulation of Sigma-1 Receptors : Recent studies indicate that fenfluramine modulates σ1 receptor activity, contributing to its antiseizure activity in Dravet syndrome and positive effects on executive functions (Martin et al., 2020).

  • Appetite-Suppressant Properties : Fenfluramine stimulates the release of serotonin, modulating mood and appetite, leading to a feeling of fullness and loss of appetite (Definitions, 2020).

  • Neurotoxicity Studies : Fenfluramine shows neurotoxic effects in animal models, affecting neurons and oligodendroglia in the brain, and may serve as a model for studying neuroglial reactions (Dastur, Thakkar, & Desai, 1985).

  • Brain Serotonin Neurotoxicity and Pulmonary Hypertension Risks : Fenfluramines are associated with serotonin neurotoxicity in animal studies and an increased risk of primary pulmonary hypertension (PPH) in humans (McCann, Seiden, Rubin, & Ricaurte, 1997).

  • Comparison with Amphetamine in Humans : Fenfluramine's effects on humans are different from amphetamine, causing hallucinogenic episodes and mood changes at high doses (Griffith, Nutt, & Jasinski, 1975).

Safety And Hazards

Fenfluramine hydrochloride can be fatal if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of ingestion, it is advised to rinse the mouth and not to induce vomiting .

Future Directions

Fenfluramine hydrochloride has been approved for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome . Future directions in treatment include expanding genetic testing with the potential for gene therapy and continuously improving surgical options with the goal to prevent progression to developmental and epileptic encephalopathy .

properties

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKXJHAOUFHNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

458-24-2 (Parent)
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30936444
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenfluramine hydrochloride

CAS RN

404-82-0, 16105-77-4
Record name Fenfluramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenfluramine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENFLURAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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